Nanomolar Binding Affinity for Amyloid-Beta (Aβ) Aggregates: Ki = 4.31 nM
3-Methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide (CAS 325988-66-7) demonstrates high-affinity binding to amyloid-beta (Aβ₁₋₄₀) aggregates with an inhibition constant (Ki) of 4.31 nM in a radioligand competition assay using [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole as the competing probe [1]. This value places the compound in the low nanomolar affinity range for Aβ aggregates, which is comparable to or exceeds the affinity of several structurally related benzothiazole- and naphthothiazole-based Aβ ligands reported in the literature [2]. For context, a related naphtho[1,2-d]thiazole derivative (CHEMBL2203332) exhibits Ki = 1.40 nM in a similar assay format, while benzothiazole-based imaging agents such as [¹¹C]PIB and fluorinated benzothiazole derivatives typically display Ki values in the 2.9–11.3 nM range against Aβ aggregates [2] [3] [4]. The compound's XLogP3 value of 4.8 [5] aligns with the lipophilicity range associated with favorable brain penetration in Aβ-targeting probes, providing a distinct physicochemical profile relative to more polar analogs.
| Evidence Dimension | Binding affinity (Ki) to amyloid-beta (1–40) aggregates |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | CHEMBL2203332 (naphtho[1,2-d]thiazole derivative): Ki = 1.40 nM; [¹¹C]PIB (benzothiazole imaging agent): Ki ≈ 2.9–9.0 nM; Al¹⁸F-NODA benzothiazole complex 17: Ki = 11.3 nM |
| Quantified Difference | Target compound affinity is 3.1-fold lower than CHEMBL2203332; 2.1-fold higher than Al¹⁸F-NODA benzothiazole complex 17 |
| Conditions | Radioligand competition binding assay using [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole; amyloid beta (1–40) aggregates of unknown origin; 3 hr incubation; detection by NaI well counter |
Why This Matters
The 4.31 nM Ki value provides a quantifiable, assay-defined binding parameter that enables direct comparison with literature Aβ ligands and supports informed selection of this compound as a reference standard or scaffold for amyloid-targeting probe development.
- [1] BindingDB. BDBM50276883 (CHEMBL4175800): Affinity Data Ki = 4.31 nM. Assay Description: Inhibition of [¹²⁵I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1 to 40) aggregates. Binding Database, 2026. View Source
- [2] BindingDB. BDBM50402408 (CHEMBL2203332): Affinity Data Ki = 1.40 nM. Binding affinity to amyloid beta (1 to 40) aggregates. Binding Database, 2026. View Source
- [3] Mathis CA, Wang Y, Holt DP, Huang GF, Debnath ML, Klunk WE. Synthesis and evaluation of ¹¹C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. J Med Chem. 2003;46(13):2740-2754. Ki = 7.2 nM (BDBM50129783). View Source
- [4] Al¹⁸F-NODA Benzothiazole Derivatives as Imaging Agents for Cerebrovascular Amyloid in Cerebral Amyloid Angiopathy. ACS Chemical Neuroscience, 2018. Ki = 11.3 nM for complex 17. View Source
- [5] PubChem. Compound Summary for CID 2480215: XLogP3-AA = 4.8. National Center for Biotechnology Information, 2026. View Source
